molecular formula C21H14ClIN2O2 B4989555 N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-iodobenzamide

N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-iodobenzamide

Cat. No. B4989555
M. Wt: 488.7 g/mol
InChI Key: YCSAJOUJBOLLFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-iodobenzamide, commonly known as CIBIC, is a small molecule that has been extensively studied for its potential use in scientific research. CIBIC is a benzoxazole derivative that has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. In

Mechanism of Action

The mechanism of action of CIBIC is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation, tumor growth, and viral replication. CIBIC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. CIBIC has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression. In addition, CIBIC has been shown to inhibit the activity of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, which is involved in the regulation of immune responses.
Biochemical and Physiological Effects
CIBIC has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). CIBIC has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, CIBIC has been shown to inhibit the replication of certain viruses such as HIV and hepatitis B virus.

Advantages and Limitations for Lab Experiments

CIBIC has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. It has also been extensively studied, which means that there is a wealth of information available on its biological activities and mechanisms of action. However, CIBIC also has some limitations for lab experiments. It has a relatively short half-life, which means that it may need to be administered frequently in order to maintain therapeutic levels. In addition, CIBIC may have off-target effects, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on CIBIC. One area of research could be to further elucidate its mechanisms of action. This could involve identifying its molecular targets and signaling pathways, as well as investigating its effects on gene expression and epigenetic regulation. Another area of research could be to explore its potential use in combination therapies for the treatment of inflammatory diseases, cancer, and viral infections. Finally, future research could focus on developing more potent and selective analogs of CIBIC that could be used for therapeutic purposes.

Synthesis Methods

The synthesis of CIBIC involves the reaction of 5-chloro-2-aminobenzoic acid with 2-methyl-3-nitrobenzoyl chloride to form the intermediate compound, 5-chloro-2-(2-methyl-3-nitrobenzoylamino)benzoic acid. The intermediate compound is then reacted with 2-iodoaniline to form the final product, N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-iodobenzamide.

Scientific Research Applications

CIBIC has been extensively studied for its potential use in scientific research. It has been shown to have anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. CIBIC has also been shown to have anti-tumor properties, which makes it a potential candidate for the treatment of cancer. In addition, CIBIC has been shown to have anti-viral properties, which makes it a potential candidate for the treatment of viral infections such as HIV and hepatitis.

properties

IUPAC Name

N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClIN2O2/c1-12-16(21-25-18-11-14(22)8-9-19(18)27-21)6-3-7-17(12)24-20(26)13-4-2-5-15(23)10-13/h2-11H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCSAJOUJBOLLFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC(=CC=C2)I)C3=NC4=C(O3)C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClIN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-iodobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.